An In-Depth Technical Guide to 28-Deoxybetulin Methyleneamine
An In-Depth Technical Guide to 28-Deoxybetulin Methyleneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Deoxybetulin methyleneamine, a synthetic derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), is a molecule of significant interest in medicinal chemistry. As a C-28 amine derivative, it belongs to a class of compounds investigated for a range of biological activities. This technical guide provides a comprehensive overview of 28-Deoxybetulin methyleneamine, including its synthesis, chemical properties, and known biological activities. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide draws upon closely related C-28 amine derivatives of the betulin scaffold to provide a detailed understanding of its potential. The primary focus of investigation for this class of compounds has been in the realm of antiviral research, particularly as HIV-1 maturation inhibitors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Chemical Properties
28-Deoxybetulin methyleneamine is characterized by the core lupane (B1675458) skeleton of betulin, with a key modification at the C-28 position where the hydroxyl group is replaced by a methyleneamine group.
| Property | Value | Source |
| Molecular Formula | C31H53NO | --INVALID-LINK-- |
| Molecular Weight | 455.77 g/mol | --INVALID-LINK-- |
| CAS Number | 1025068-94-3 | --INVALID-LINK-- |
| Synonyms | (3β-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol), Compound 36 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Storage | 2-8°C | --INVALID-LINK-- |
Synthesis
A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific yields and purity.
Biological Activity
The primary area of investigation for C-28 amine derivatives of the betulin scaffold has been their potential as antiviral agents, specifically as HIV-1 maturation inhibitors.[1] While direct quantitative data for 28-Deoxybetulin methyleneamine is not available, data for closely related C-28 amine derivatives of betulinic acid provide a strong indication of the expected activity profile.
Antiviral Activity (HIV-1 Maturation Inhibition)
C-28 amine derivatives of betulinic acid have demonstrated potent inhibitory activity against HIV-1. The mechanism of action is believed to be the inhibition of the final step of Gag polyprotein processing, a crucial stage in the maturation of infectious virions.
The following table summarizes the in vitro anti-HIV-1 activity of representative C-28 amine-based betulinic acid derivatives from a key study.[1] It is important to note that these are analogous compounds, and the activity of 28-Deoxybetulin methyleneamine may vary.
| Compound | HIV-1 Strain | EC50 (nM) |
| Amine Derivative 1 | Wild-Type | 0.31 |
| V370A Mutant | 1.2 | |
| Amine Derivative 2 | Wild-Type | 0.55 |
| V370A Mutant | 2.5 | |
| Thiomorpholine Dioxide Derivative (20) | Wild-Type | 0.18 |
| V370A Mutant | 0.45 |
Data extracted from a study on C-28 amine-based betulinic acid derivatives as HIV-1 maturation inhibitors.[1]
Anticancer and Anti-inflammatory Potential
While the parent compound, betulin, and other derivatives have shown promise in preclinical studies for their anticancer and anti-inflammatory properties, there is currently no specific published data on the activity of 28-Deoxybetulin methyleneamine in these areas.
SREBP Inhibition
Betulin is a known inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid metabolism.[2] It is plausible that 28-Deoxybetulin methyleneamine may retain some of this activity, but this has not been experimentally verified.
The proposed mechanism of SREBP inhibition by betulin involves the disruption of the SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig) interaction, which prevents the transport of SREBPs to the Golgi for activation.
Experimental Protocols
Detailed experimental protocols for 28-Deoxybetulin methyleneamine are not available. However, based on the protocols for analogous compounds, the following methodologies would be appropriate for its evaluation.
General Synthesis of C-28 Amine Betulin Derivatives (Inferred)
This protocol is a generalized procedure based on the synthesis of related compounds and would require optimization.
-
Activation of the C-28 Hydroxyl Group:
-
Dissolve betulin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Add a suitable activating agent (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and a base (e.g., triethylamine (B128534) or pyridine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting C-28 activated intermediate by column chromatography.
-
-
Nucleophilic Substitution with Methyleneamine Precursor:
-
Dissolve the C-28 activated intermediate in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the desired methyleneamine precursor.
-
Heat the reaction mixture to an appropriate temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the solvent and unreacted reagents.
-
Purify the final product, 28-Deoxybetulin methyleneamine, by column chromatography.
-
In Vitro Anti-HIV-1 Assay (Example Protocol)
This protocol is based on assays used for other HIV-1 maturation inhibitors.
-
Cell Culture:
-
Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Virus Stock:
-
Prepare a high-titer stock of the desired HIV-1 strain (e.g., wild-type or resistant mutants).
-
-
Assay Procedure:
-
Seed the host cells in 96-well plates.
-
Prepare serial dilutions of 28-Deoxybetulin methyleneamine in culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for a defined period (e.g., 5 days) at 37°C in a CO2 incubator.
-
-
Endpoint Measurement:
-
Assess viral replication by measuring a suitable endpoint, such as:
-
MTT assay: to quantify cell viability (protection from virus-induced cell death).
-
p24 antigen ELISA: to quantify the amount of viral capsid protein in the supernatant.
-
Luciferase reporter assay: if using a recombinant virus expressing a reporter gene.
-
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
28-Deoxybetulin methyleneamine is a promising betulin derivative with potential applications in antiviral drug discovery. While direct experimental data for this specific compound is scarce, the information available for closely related C-28 amine analogs suggests that it is a strong candidate for investigation as an HIV-1 maturation inhibitor. Further research is warranted to:
-
Develop and publish a detailed, optimized synthesis protocol for 28-Deoxybetulin methyleneamine.
-
Conduct comprehensive in vitro and in vivo studies to determine its antiviral, anticancer, and anti-inflammatory activities.
-
Investigate its mechanism of action, including its potential as an SREBP inhibitor.
-
Evaluate its pharmacokinetic and toxicological profiles to assess its drug-like properties.
This technical guide provides a foundational understanding of 28-Deoxybetulin methyleneamine for researchers and drug development professionals, aiming to stimulate further investigation into this and related compounds.
